5-(4-Bromophenyl)oxazolidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)oxazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to yield the desired oxazolidine-2,4-dione . Another method involves the carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the 4-position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine-2,4-dione derivatives, while substitution reactions can produce various substituted oxazolidines .
Scientific Research Applications
5-(4-Bromophenyl)oxazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,4-dione: The parent compound, known for its various applications in medicine and agriculture.
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol: A similar compound with different functional groups and properties.
2,5-Oxazolidinedione: Another related compound with a different substitution pattern.
Uniqueness
5-(4-Bromophenyl)oxazolidine-2,4-dione is unique due to the presence of the bromine atom in the 4-position, which imparts distinct chemical and biological properties compared to other oxazolidine-2,4-dione derivatives .
Properties
CAS No. |
241165-56-0 |
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Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H6BrNO3/c10-6-3-1-5(2-4-6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13) |
InChI Key |
UEBLWKIDIVPZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)O2)Br |
Origin of Product |
United States |
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